3-(2-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropyl methanesulfonate
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Overview
Description
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate ester and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylbenzene with methanesulfonyl chloride to form the methylsulfonyl ester. This intermediate is then reacted with a carbamate ester, such as tert-butyl carbamate, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester exerts its effects involves interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[2-[2,2-dimethyl-3-hydroxypropyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
N-[[2-[2,2-dimethyl-3-[(methylthio)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the methylsulfonyl group in N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimeth
Properties
Molecular Formula |
C18H29NO5S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[2,2-dimethyl-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propyl] methanesulfonate |
InChI |
InChI=1S/C18H29NO5S/c1-17(2,3)24-16(20)19-12-15-10-8-7-9-14(15)11-18(4,5)13-23-25(6,21)22/h7-10H,11-13H2,1-6H3,(H,19,20) |
InChI Key |
MHRXPGBXLSTLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C)(C)COS(=O)(=O)C |
Origin of Product |
United States |
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